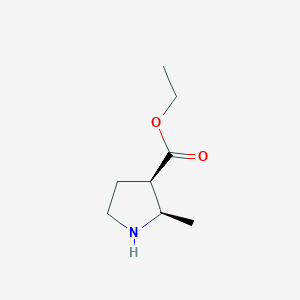
(S)-1-Benzyl-5,5-difluoro-piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Benzyl-5,5-difluoro-piperidin-3-ol is a chiral compound characterized by the presence of a benzyl group, two fluorine atoms, and a hydroxyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 5,5-difluoro-2-piperidone.
Reductive Amination: The benzylamine undergoes reductive amination with 5,5-difluoro-2-piperidone in the presence of a reducing agent like sodium triacetoxyborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral acid or base to obtain the desired (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable chiral separation techniques.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-benzyl-5,5-difluoro-piperidin-3-one.
Reduction: Formation of 1-benzyl-5,5-difluoro-piperidine.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-Benzyl-5,5-difluoro-piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular signaling pathways and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound’s unique structure allows it to bind to these receptors, modulating their activity and influencing cellular signaling pathways. The presence of fluorine atoms may enhance its binding affinity and selectivity.
Comparación Con Compuestos Similares
1-Benzylpiperidin-3-ol: Lacks the fluorine atoms, which may result in different binding affinities and biological activities.
5,5-Difluoro-2-piperidone: A precursor in the synthesis of (S)-1-Benzyl-5,5-difluoro-piperidin-3-ol, but lacks the benzyl and hydroxyl groups.
1-Benzyl-5-fluoro-piperidin-3-ol: Contains only one fluorine atom, which may alter its chemical and biological properties.
Uniqueness: this compound is unique due to the combination of its chiral center, benzyl group, and two fluorine atoms, which collectively contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
(3S)-1-benzyl-5,5-difluoropiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)6-11(16)8-15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTUTXMMOTXNDI-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(CC1(F)F)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8192261.png)

![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid benzyl ester](/img/structure/B8192280.png)



![(3aR,6aS)-Hexahydro-furo[2,3-c]pyrrole](/img/structure/B8192316.png)
![(3aS,6aS)-Hexahydro-furo[3,4-c]pyrrole](/img/structure/B8192327.png)
![(s)-[But-3-enyl-(1-phenyl-ethyl)-amino]-acetic acid ethyl ester](/img/structure/B8192345.png)



